molecular formula C24H29NO8S B11113653 Diethyl 5-{[(E)-1-(2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecin-12-YL)methylidene]amino}-3-methyl-2,4-thiophenedicarboxylate

Diethyl 5-{[(E)-1-(2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecin-12-YL)methylidene]amino}-3-methyl-2,4-thiophenedicarboxylate

Cat. No.: B11113653
M. Wt: 491.6 g/mol
InChI Key: BONUNZPZFGRWAF-MFKUBSTISA-N
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Description

Diethyl 5-{[(E)-1-(2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecin-12-YL)methylidene]amino}-3-methyl-2,4-thiophenedicarboxylate is a complex organic compound that features a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 5-{[(E)-1-(2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecin-12-YL)methylidene]amino}-3-methyl-2,4-thiophenedicarboxylate typically involves multi-step organic reactions. The key steps may include:

  • Formation of the thiophene ring.
  • Introduction of the ester groups.
  • Formation of the benzotetraoxacyclododecin moiety.
  • Coupling of the benzotetraoxacyclododecin moiety with the thiophene ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the ester groups.

    Reduction: Reduction reactions could target the ester groups or other functional groups within the molecule.

    Substitution: Various substitution reactions could occur, particularly at the thiophene ring or the benzotetraoxacyclododecin moiety.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in biochemical assays or as a probe.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Possible applications in materials science or as a specialty chemical.

Mechanism of Action

The mechanism of action of Diethyl 5-{[(E)-1-(2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecin-12-YL)methylidene]amino}-3-methyl-2,4-thiophenedicarboxylate would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological activity or chemical reactivity.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 2,4-thiophenedicarboxylate: A simpler analog without the benzotetraoxacyclododecin moiety.

    Diethyl 3-methyl-2,4-thiophenedicarboxylate: Similar but lacks the benzotetraoxacyclododecin moiety.

    Benzotetraoxacyclododecin derivatives: Compounds featuring the benzotetraoxacyclododecin moiety but with different substituents.

Uniqueness

The uniqueness of Diethyl 5-{[(E)-1-(2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecin-12-YL)methylidene]amino}-3-methyl-2,4-thiophenedicarboxylate lies in its combination of the thiophene ring with the benzotetraoxacyclododecin moiety, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C24H29NO8S

Molecular Weight

491.6 g/mol

IUPAC Name

diethyl 3-methyl-5-[(E)-2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-ylmethylideneamino]thiophene-2,4-dicarboxylate

InChI

InChI=1S/C24H29NO8S/c1-4-30-23(26)20-16(3)21(24(27)31-5-2)34-22(20)25-15-17-6-7-18-19(14-17)33-13-11-29-9-8-28-10-12-32-18/h6-7,14-15H,4-5,8-13H2,1-3H3/b25-15+

InChI Key

BONUNZPZFGRWAF-MFKUBSTISA-N

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)/N=C/C2=CC3=C(C=C2)OCCOCCOCCO3

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N=CC2=CC3=C(C=C2)OCCOCCOCCO3

Origin of Product

United States

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